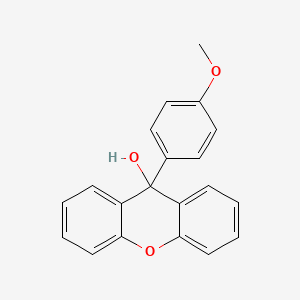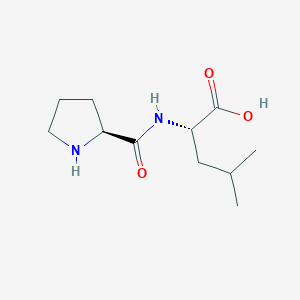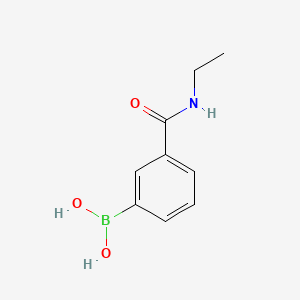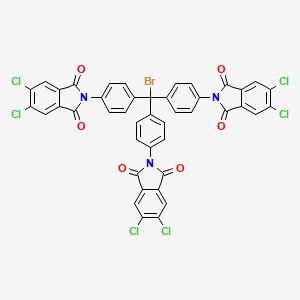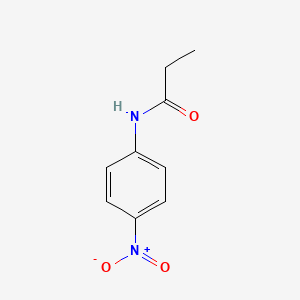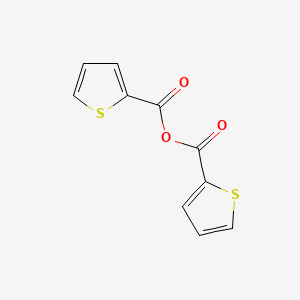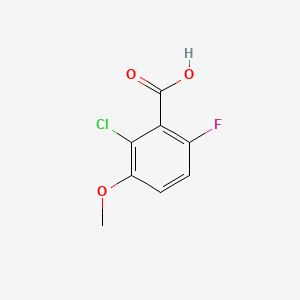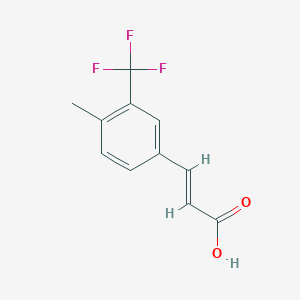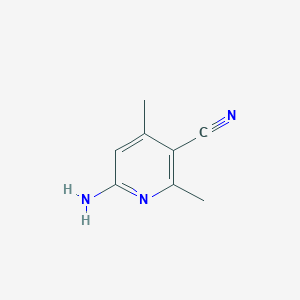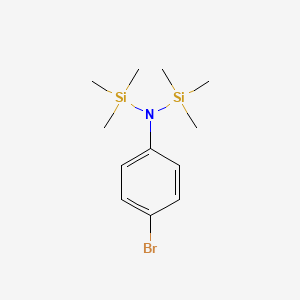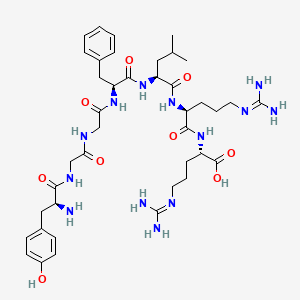
亮氨酸脑啡肽, Arg(6,7)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, also known as (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, is a useful research compound. Its molecular formula is C40H61N13O9 and its molecular weight is 868 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
镇痛作用
脑啡肽,包括亮氨酸脑啡肽,已被发现有助于增强炎症损伤后脊髓上μ阿片受体激动剂的镇痛作用 . 这表明它们在疼痛管理中起着重要作用,并且可能用于开发新的镇痛剂 .
炎症和损伤反应
研究表明,持续的炎症损伤会增加大鼠延髓腹侧正中区(RVM)中阿片肽(包括脑啡肽)的释放 . 这种增加被认为是补偿性神经元反应,以减轻炎症性疼痛的完全表达 .
与阿片受体的相互作用
脑啡肽是阿片受体oprm1(μ)、oprd1(δ)和oprk1(κ)的内源性配体 . 它们以协同或累加方式与这些受体相互作用,与外源性施用的μ阿片受体激动剂 .
μ阿片受体的调节
内源性阿片系统,包括脑啡肽,可以调节外源性激动剂(如吗啡)的作用 . 这表明脑啡肽可能在阿片受体调节中发挥作用,这可能对治疗阿片成瘾等疾病具有意义 .
发育效应
阿片类药物,包括脑啡肽,在发育过程中可以产生更广泛的影响 . 例如,Met-ENK治疗可以抑制小脑外侧生发细胞的增殖 . 这表明脑啡肽可能在中枢神经系统发育中发挥作用 .
潜在的治疗应用
鉴于它们在疼痛管理、炎症反应和阿片受体调节中的作用,脑啡肽可能用于开发针对慢性疼痛、炎症性疾病和阿片成瘾等疾病的新治疗策略 .
作用机制
Target of Action
The primary targets of the compound Enkephalin-leu, arg(6,7)- are the delta-opioid receptors . These receptors are part of the opioid receptor family, which also includes mu and kappa receptors . Delta-opioid receptors are widely distributed in the central nervous system and are involved in pain modulation, emotional responses, and neuroendocrine regulation .
Mode of Action
Enkephalin-leu, arg(6,7)- interacts with its targets, the delta-opioid receptors, by binding to these receptors and activating them . This activation triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and reduced neuronal excitability . As a result, the compound can exert analgesic effects and modulate emotional responses .
Biochemical Pathways
The action of Enkephalin-leu, arg(6,7)- affects several biochemical pathways. One of the key pathways is the toll-like receptor 4 (TLR4)/nuclear factor kappa B (NF-κB) signaling pathway . By inhibiting this pathway, Enkephalin-leu, arg(6,7)- can reduce neuroinflammation, which is beneficial in conditions like ischemic stroke . Additionally, the compound can influence the endogenous opioid system, which plays a crucial role in pain modulation and immune regulation .
Pharmacokinetics
It is known that enkephalins, including enkephalin-leu, arg(6,7)-, are rapidly degraded by enzymes such as neutral endopeptidase (nep), aminopeptidase n (apn), and angiotensin-converting enzyme (ace) . This rapid degradation can limit the bioavailability of the compound, affecting its therapeutic potential .
Result of Action
The molecular and cellular effects of Enkephalin-leu, arg(6,7)-'s action are primarily related to its analgesic and neuroprotective properties . By activating delta-opioid receptors and inhibiting the TLR4/NF-κB signaling pathway, the compound can reduce neuroinflammation, protect neurons from ischemia-reperfusion injury, and alleviate pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Enkephalin-leu, arg(6,7)-. For instance, stress can modulate the endogenous opioid system, affecting the activity of enkephalins . Moreover, the cellular environment, including the presence of degrading enzymes and the expression level of opioid receptors, can also impact the action of Enkephalin-leu, arg(6,7)- .
生化分析
Biochemical Properties
Enkephalin-leu, arg(6,7) is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . For instance, it has been found to interact with opioid receptors, modulating analgesia, reward, and stress . The nature of these interactions is complex and involves both binding and enzymatic activity .
Cellular Effects
Enkephalin-leu, arg(6,7) has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to activate enkephalinergic neurons in the Nucleus Accumbens shell (NAcSh) after acute stress, leading to the release of Met- and Leu-Enk .
Molecular Mechanism
The molecular mechanism of action of Enkephalin-leu, arg(6,7) is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to bind to opioid receptors, leading to changes in cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Enkephalin-leu, arg(6,7) change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been shown that acute stress leads to the release of Met- and Leu-Enk, demonstrating the dynamics of Met- and Leu-Enk release .
Dosage Effects in Animal Models
The effects of Enkephalin-leu, arg(6,7) vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Enkephalin-leu, arg(6,7) is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For example, it has been found to be involved in the biosynthesis of opioid peptides .
Transport and Distribution
Enkephalin-leu, arg(6,7) is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Enkephalin-leu, arg(6,7) and any effects on its activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H61N13O9/c1-23(2)18-30(36(59)51-28(10-6-16-46-39(42)43)35(58)52-29(38(61)62)11-7-17-47-40(44)45)53-37(60)31(20-24-8-4-3-5-9-24)50-33(56)22-48-32(55)21-49-34(57)27(41)19-25-12-14-26(54)15-13-25/h3-5,8-9,12-15,23,27-31,54H,6-7,10-11,16-22,41H2,1-2H3,(H,48,55)(H,49,57)(H,50,56)(H,51,59)(H,52,58)(H,53,60)(H,61,62)(H4,42,43,46)(H4,44,45,47)/t27-,28-,29-,30-,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXKOJUSHXZXKB-QKUYTOGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H61N13O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77101-32-7 |
Source


|
| Record name | Enkephalin-leu, arg(6,7)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077101327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
